![molecular formula C26H29N3O3 B2765484 2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 886129-73-3](/img/structure/B2765484.png)
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPIP is a member of the isoindoline family of compounds and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research has focused on the synthesis and spectroscopic analysis of related compounds, such as 1-hydroxypiperazine-2,5-diones, which are prepared from Boc-L-amino acids and N-benzyloxyglycine methyl ester. These compounds exhibit spectral data similar to corresponding piperazinediones, highlighting their potential in various applications due to their unique chemical structures and properties (Akiyama, Katoh, & Tsuchiya, 1989).
Structural Studies and Antitumor Activity
Arylpiperazine derivatives have been synthesized and analyzed for their molecular structures and potential antitumor activities. Structural determination and description of these compounds have revealed interactions such as π-π and halogen interactions, which could influence their biological activity (Zhou, Yan, Shi, Xu, & Shangguan, 2017).
Photophysical Properties and Chemical Stability
Studies on novel phthalimide derivatives containing isoindole moieties have investigated their absorbance, fluorescence spectra, and chemical stability. These studies provide insights into the solvatochromic behavior and dipole moments of these compounds, essential for developing materials with specific optical properties (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Receptor Binding Studies
Research on long-chain arylpiperazines containing complex imide systems has evaluated their affinity for serotonin and dopamine receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).
Antimicrobial Activity
Investigations into the antimicrobial properties of isoindoline-1,3-dione derivatives have shown moderate activity against various bacterial strains. These findings open avenues for the development of new antimicrobial agents based on isoindoline-1,3-dione structures (Ghabbour & Qabeel, 2016).
properties
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24(28-16-14-27(15-17-28)18-19-6-2-1-3-7-19)20-10-12-21(13-11-20)29-25(31)22-8-4-5-9-23(22)26(29)32/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFOIIHPSWICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione |
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